

# Spectroscopic Data of (1R)-(-)-Dimenthyl Succinate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (1R)-(-)-Dimenthyl succinate

Cat. No.: B116862

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for **(1R)-(-)-Dimenthyl succinate**, also known as di-(-)-menthyl succinate. The information is intended to assist researchers and professionals in the fields of chemistry and drug development in the identification and characterization of this compound.

Chemical Structure and Properties:

- IUPAC Name: bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate
- Synonyms: (-)-Dimenthyl succinate, Succinic acid, di-(-)-menthyl ester
- CAS Number: 34212-59-4[1]
- Molecular Formula: C<sub>24</sub>H<sub>42</sub>O<sub>4</sub>[1]
- Molecular Weight: 394.59 g/mol [1]

## Spectroscopic Data

The following sections present the available spectroscopic data for **(1R)-(-)-Dimenthyl succinate**.

Mass Spectrometry (MS)

The electron ionization mass spectrum of di-(-)-menthyl succinate is available through the NIST WebBook. Key fragments are summarized in the table below.

m/z	Relative Intensity
41	~55%
55	~60%
69	~55%
81	~95%
83	~65%
95	~100%
123	~30%
138	~45%
139	~20%
239	~15%
394	~5% (Molecular Ion)

### Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of di-(-)-menthyl succinate is available from the NIST WebBook. The table below highlights the major absorption bands.

Wavenumber (cm <sup>-1</sup> )	Transmittance (%)	Assignment
~2950	Low	C-H stretch (alkane)
~1740	Low	C=O stretch (ester)
~1460	Moderate	C-H bend (alkane)
~1370	Moderate	C-H bend (alkane)
~1170	Low	C-O stretch (ester)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **(1R)-(-)-Dimenthyl succinate** were not found in the publicly available literature and spectral databases. Researchers requiring this data may need to acquire it experimentally.

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

### Mass Spectrometry (Electron Ionization)

- **Instrumentation:** A standard mass spectrometer equipped with an electron ionization (EI) source.
- **Sample Introduction:** The sample, di-(-)-menthyl succinate, is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.

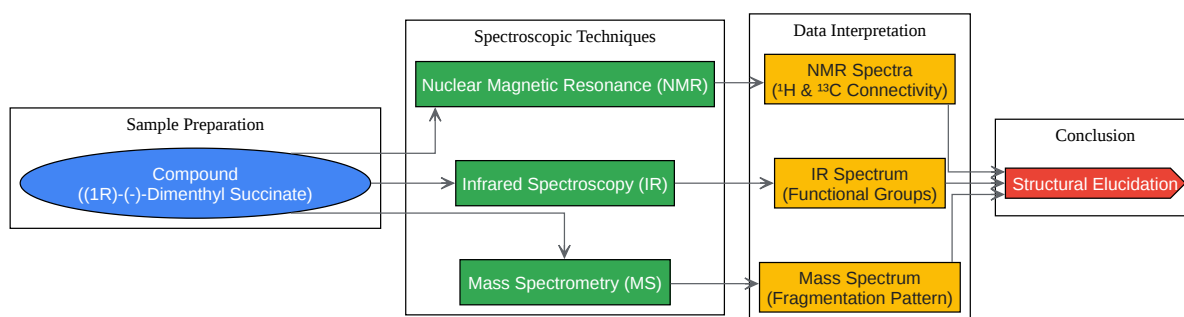
### Infrared (IR) Spectroscopy (Gas-Phase)

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Sample Preparation:** A sample of di-(-)-menthyl succinate is vaporized into a gas cell with IR-transparent windows (e.g., KBr, NaCl).
- **Measurement:** A beam of infrared radiation is passed through the gas cell. The interferometer in the FTIR spectrometer modulates the radiation, and the detector measures the interferogram.

- **Data Processing:** A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which plots absorbance or transmittance as a function of wavenumber.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **(1R)-(-)-Dimethyl succinate**.



[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Succinic acid, di-(-)-menthyl ester [webbook.nist.gov]

- To cite this document: BenchChem. [Spectroscopic Data of (1R)-(-)-Dimethyl Succinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116862#1r-dimethyl-succinate-spectroscopic-data-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)